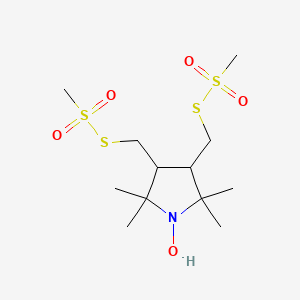

Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical: is a complex organic compound known for its unique structural features and applications in scientific research. This compound is characterized by its molecular formula C12H24NO5S4 and molecular weight 390.58 . It is primarily used as a cross-linking agent and a spin label in various biochemical and biophysical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical typically involves multiple steps, starting with the appropriate precursors. The process may include the following general steps:

Thiol-ene Reaction: : This involves the reaction of a thiol group with an alkene to form a thioether.

Oxidation: : The thioether undergoes oxidation to introduce the methanethiosulfonyl groups.

Substitution: : Further substitution reactions are carried out to introduce the pyrrolidin-1-yloxyl radical moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, ensuring the use of large reactors and optimized reaction conditions to achieve high yields. The process would also involve stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The sulfur atoms in the methanethiosulfonyl groups can be oxidized to form sulfoxides or sulfones.

Reduction: : The pyrrolidin-1-yloxyl radical can be reduced to form the corresponding pyrrolidine derivative.

Substitution: : The thioether groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.

Major Products Formed

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Pyrrolidine derivatives.

Substitution Products: : Various thioether derivatives.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in several scientific fields:

Chemistry: : Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

Biology: : Employed in cross-linking studies to investigate protein-protein interactions and structural biology.

Medicine: : Potential use in drug delivery systems and as a probe in diagnostic imaging.

Industry: : Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism by which Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical exerts its effects involves its ability to form stable cross-links with thiol groups in biomolecules. This interaction allows for the study of molecular conformations and interactions using EPR spectroscopy. The molecular targets include thiol-containing proteins and enzymes, and the pathways involved are those related to protein folding and structural integrity.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific structural features and applications. Similar compounds include:

Bis(methanesulfonyl)thiomethylated pyrrolidin-1-yloxyl radicals: : These compounds share similar thioether and pyrrolidin-1-yloxyl radical groups but differ in their substitution patterns.

Other spin labels: : Various spin labels used in EPR spectroscopy, though they may differ in their chemical structure and reactivity.

Biologische Aktivität

Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl radical is a nitroxide compound known for its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including antioxidant properties, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₈N₂O₄S₂

- Molecular Weight : 391.6 g/mol

- Structure : The compound features a pyrrolidine ring substituted with thiosulfonyl groups and a nitroxide moiety, contributing to its radical character.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antioxidant properties and potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.

Antioxidant Properties

Nitroxide radicals are known for their ability to scavenge free radicals and protect cells from oxidative stress. The this compound exhibits significant antioxidant activity.

- Mechanism of Action : The nitroxide moiety can donate an electron to free radicals, neutralizing them and preventing cellular damage.

- Experimental Evidence : Studies have shown that this compound can reduce oxidative stress markers in various cell lines.

Effects on Cellular Processes

Research indicates that this compound may influence several cellular processes:

- Cell Proliferation : It has been observed to modulate cell proliferation in cancer cell lines.

- Apoptosis Induction : Some studies suggest that it may induce apoptosis in malignant cells while sparing normal cells.

Case Study 1: Cancer Cell Lines

A study evaluated the effect of this compound on various cancer cell lines (e.g., HeLa and MCF7). The findings indicated:

- IC50 Values :

- HeLa: 25 µM

- MCF7: 30 µM

- Selectivity Index : Higher selectivity for cancer cells over normal fibroblasts.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage:

- Neuroprotection Assay : Neurons pre-treated with the compound showed a significant reduction in cell death compared to untreated controls.

- Mechanistic Insights : The protective effect was linked to the reduction of reactive oxygen species (ROS) levels.

Data Table

Eigenschaften

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h9-10,14H,7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKKQFGMIKQTFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.